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Introduction
Dillapiol is a naturally occurring organic compound and a significant component of the

essential oils extracted from various plants, most notably from dill weed (Anethum graveolens)

and fennel root (Foeniculum vulgare).[1] Chemically classified as a phenylpropanoid, dillapiol
is structurally related to other well-known compounds such as apiole, with the distinction of a

different methoxy group positioning on the benzene ring. This compound has garnered

considerable interest in the scientific community for its synergistic effects with certain

insecticides, similar to piperonyl butoxide, which is attributed to the inhibition of the MFO

enzyme in insects. This technical guide provides an in-depth overview of the chemical structure

and comprehensive spectroscopic data of dillapiol, including Nuclear Magnetic Resonance

(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to support its identification,

characterization, and further application in research and development.

Chemical Structure
The chemical structure of dillapiol is fundamental to understanding its spectroscopic properties

and biological activity. Its IUPAC name is 4,5-Dimethoxy-6-(prop-2-en-1-yl)-2H-1,3-

benzodioxole, and its molecular formula is C12H14O4, with a molar mass of 222.240 g·mol−1.

Caption: 2D Chemical Structure of Dillapiol.
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Spectroscopic Data
The following sections provide a summary of the key spectroscopic data for dillapiol,
presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen

framework of organic molecules.

Table 1: ¹H NMR Spectroscopic Data for Dillapiol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.0 - 6.5 m 1H Aromatic CH

5.9 - 6.0 m 1H Allyl CH

5.0 - 5.2 m 2H Allyl =CH₂

3.8 - 4.0 s 6H 2 x OCH₃

3.3 - 3.4 d 2H Allyl CH₂

5.9 s 2H O-CH₂-O

Note: Data compiled from typical values and may vary slightly depending on the specific

experimental conditions. Aromatic protons are generally observed between 6.0 and 6.5 ppm,

protons at the double bond of the allyl group around 5.0 ppm, and protons of methoxy groups

and the methylene bridge between 3.3 and 4.0 ppm.[2]

Table 2: ¹³C NMR Spectroscopic Data for Dillapiol
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Chemical Shift (δ) ppm Assignment

~148 Aromatic C-O

~140 Aromatic C-O

~137 Allyl CH=

~135 Aromatic C-C

~115 Allyl =CH₂

~108 Aromatic CH

~101 O-CH₂-O

~60 OCH₃

~34 Allyl CH₂

Note: These are approximate chemical shift values. Actual values can vary based on the

solvent and other experimental parameters.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: FTIR Spectroscopic Data for Dillapiol
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Wavenumber (cm⁻¹) Intensity Assignment

~3080 Medium
=C-H stretch (aromatic and

vinyl)

~2980-2850 Medium-Strong C-H stretch (aliphatic)

~1640 Medium C=C stretch (alkene)

~1610, 1500 Medium-Strong C=C stretch (aromatic)

~1480 Medium CH₂ scissoring

~1250, 1040 Strong C-O stretch (ethers)

~930 Strong O-CH₂-O bend

Note: This table represents characteristic absorption peaks for dillapiol.[2][3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which aids in determining the molecular weight and elemental composition. When

analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), dillapiol can be identified in

complex mixtures like essential oils.

Table 4: Mass Spectrometry Data for Dillapiol

m/z Relative Intensity Assignment

222 High [M]⁺ (Molecular Ion)

207 Medium [M - CH₃]⁺

195 Medium [M - C₂H₃]⁺

177 High [M - C₃H₅O]⁺

165 High [M - C₃H₅O - CH₃]⁺

Note: The fragmentation pattern can vary depending on the ionization technique used.
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Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following are

representative experimental protocols for obtaining the spectroscopic data of dillapiol.

NMR Spectroscopy
Sample Preparation: A sample of dillapiol (approximately 5-10 mg) is dissolved in a deuterated

solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is

typically used as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Parameters:

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on the sample concentration.

Relaxation delay: 1-5 seconds.

Acquisition time: 2-4 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled pulse sequence (e.g., DEPT or standard broadband

decoupled).

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples like pure dillapiol, a thin film can be prepared between

two salt plates (e.g., NaCl or KBr).[4] Alternatively, Attenuated Total Reflectance (ATR) can be

used by placing a drop of the neat oil directly onto the ATR crystal.[5][6] If dillapiol is a solid, a
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KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and

pressing it into a transparent disk.[4]

Instrumentation and Parameters:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Mode: Transmission or ATR.

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Preparation: For GC-MS analysis, a dilute solution of dillapiol in a volatile organic

solvent (e.g., dichloromethane or hexane) is prepared.

Instrumentation and Parameters:

System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is

commonly used.[7]

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector Temperature: Typically set around 250 °C.

Oven Temperature Program: A temperature gradient is used to separate the components of

the sample. For example, starting at 60°C, holding for a few minutes, and then ramping up to

240°C at a rate of 3-5 °C/min.[8]

MS Detector:

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
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Mass Range: Scanning from m/z 40 to 550.

Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data involves a logical workflow where information from

different techniques is integrated to confirm the chemical structure.

Spectroscopic Techniques Derived Information
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Caption: Workflow for the structural elucidation of Dillapiol using spectroscopic data.

Conclusion
This technical guide provides a consolidated resource on the chemical structure and

spectroscopic data of dillapiol for the scientific community. The presented NMR, IR, and MS

data, along with the outlined experimental protocols, offer a foundational basis for the

identification, quantification, and further investigation of this versatile natural product. The

detailed characterization of dillapiol is essential for its potential applications in drug

development, agriculture, and other fields of chemical and biological research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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